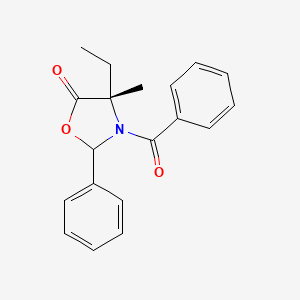![molecular formula C13H22N2O4 B14782282 2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps. The process begins with the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the amino and tert-butoxycarbonylamino groups. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Lacks the tert-butoxycarbonyl protecting group.
(2S)-2-amino-2-[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]acetic acid: Contains a methyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid provides additional stability and allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-amino-2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(18)15-7-12-4-13(5-12,6-12)8(14)9(16)17/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
GHSCBUJGTISJSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)

![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)

![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)



![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
